
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of a compound closely related to 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile was analyzed using X-ray crystallography, revealing an orthorhombic system and providing insights into its molecular arrangement (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Chemical Reactions
- Efficient Synthesis Methods : Novel methods for synthesizing compounds with a structure similar to the target compound have been developed. These methods include one-pot four-component reactions and environmentally friendly processes (Kavitha, Srikrishna, Dubey, & Aparna, 2018); (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
- Development of Antimicrobial and Antitumor Agents : Research has been conducted on the synthesis of biologically active systems derived from related compounds, which have shown potential as antimicrobial and antitumor agents (El-Shaaer, 2013).
Photoreactions and Solvent Interactions
- Photolysis Studies : Investigations into the photolysis of chromenones, which are structurally similar to the target compound, have been carried out in different solvents. These studies provide insights into the photodynamics and potential applications of these compounds (Kaur, Kaur, Tomar, & Bansal, 2017).
Drug Design and Molecular Docking
- Molecular Docking for Cancer Research : Some derivatives of related compounds have been studied for their potential in breast cancer treatment. These studies include molecular docking and binding energy analysis, highlighting the role of such compounds in drug discovery (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of modified diterpenes .
Mode of Action
It’s known that it has been used in the synthesis of (z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . This suggests that it may interact with its targets through a mechanism involving a sulfenium ion promoted polyene cyclization .
Biochemical Pathways
Given its use in the synthesis of modified diterpenes , it may be involved in the regulation of pathways related to diterpene biosynthesis.
Result of Action
Its role in the synthesis of modified diterpenes suggests that it may have a significant impact on cellular processes related to diterpene biosynthesis.
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSMPMDXRIEKEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

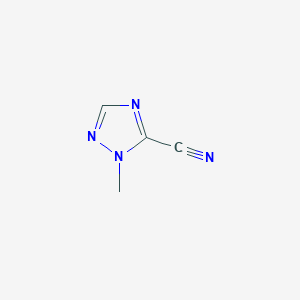
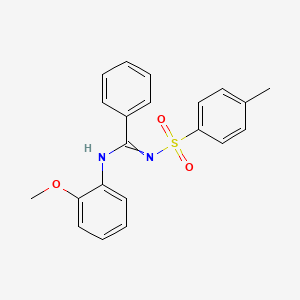
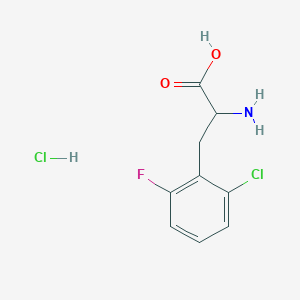
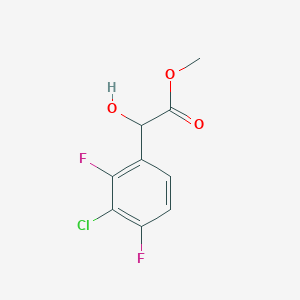
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

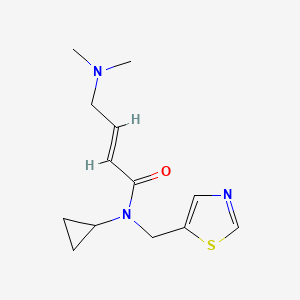
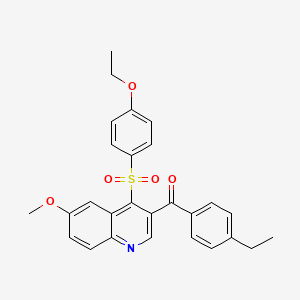
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)
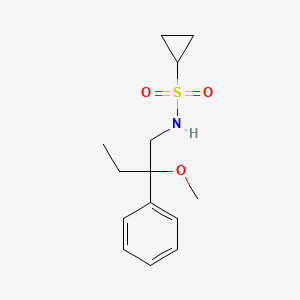
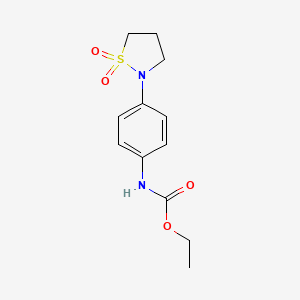
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)
![2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369161.png)
